2-(1-Hydroxy-2-propenyl)-6-methylphenol

Description

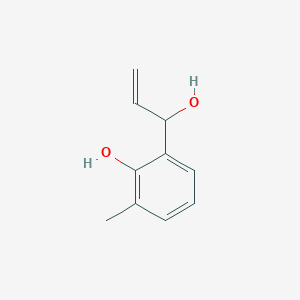

2-(1-Hydroxy-2-propenyl)-6-methylphenol is a phenolic derivative featuring a hydroxyl group at the 2-position and a methyl group at the 6-position of the aromatic ring, with a propenyl chain substituted at the hydroxyl-bearing carbon.

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(1-hydroxyprop-2-enyl)-6-methylphenol |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h3-6,9,11-12H,1H2,2H3 |

InChI Key |

JENPFSQMBWBDTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C=C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in the evidence:

- Schiff Bases: 2-[(2-Bromophenyl)iminomethyl]-6-methylphenol (): This Schiff base, synthesized from 3-methylsalicylaldehyde and 2-bromoaniline, exhibits phenol-imine tautomerism stabilized by an intramolecular N–H···O hydrogen bond. The C7–N1 bond (1.285 Å) indicates double-bond character, contrasting with the single-bond nature of the C2–O1 bond (1.364 Å) . (E)-2-{[(2-Iodophenyl)imino]methyl}-6-methylphenol (): Similar tautomerism is observed, with the crystal structure confirming the phenol-imine form.

- This structural difference may reduce solubility in polar solvents compared to the target compound .

- Triazine and Pyrrolidinyl Derivatives: 2-(((1,2,4-Triazin-3-yl)amino)methyl)-6-methylphenol (): Incorporation of a triazine ring introduces additional hydrogen-bonding and π-stacking interactions, which could enhance biological activity (e.g., antiangiogenic effects) compared to the simpler hydroxypropenyl substituent .

Physicochemical Properties

Key properties of selected analogues are summarized below:

Notes:

- The hydroxypropenyl group in the target compound likely reduces thermal stability compared to Schiff bases (e.g., H9), which exhibit higher melting points due to rigid imine bonds and hydrogen-bonding networks.

- Allyl-substituted derivatives () lack the hydroxyl group on the propenyl chain, diminishing their polarity and hydrogen-bonding capacity.

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 6-Methylphenol is dissolved in a non-polar solvent (e.g., dichloromethane).

-

Catalyst Activation : Aluminum chloride (AlCl₃) or FeCl₃ is added to generate the electrophilic allylic carbocation.

-

Electrophile Introduction : Allyl chloride or allyl bromide is introduced dropwise at 0–5°C to minimize polymerization.

-

Workup : The mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate.

Example Protocol :

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 45–55% |

Claisen Rearrangement Strategy

The Claisen rearrangement provides an alternative route via-sigmatropic reorganization of allyl vinyl ether intermediates. This method is advantageous for installing both the propenyl and hydroxyl groups in a single step.

Stepwise Synthesis

-

Ether Formation : 6-Methylphenol is converted to its allyl vinyl ether using allyl bromide and a base (e.g., K₂CO₃).

-

Rearrangement : Heating the ether to 180–200°C in a high-boiling solvent (e.g., diphenyl ether) induces rearrangement to the γ,δ-unsaturated ketone.

-

Reduction : The ketone is reduced selectively to the allylic alcohol using NaBH₄/CeCl₃ or catalytic hydrogenation.

Optimized Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ether Formation | Allyl bromide, K₂CO₃, acetone | 75% |

| Rearrangement | Diphenyl ether, 190°C, N₂ atmosphere | 60% |

| Reduction | NaBH₄/CeCl₃, MeOH, 0°C | 85% |

Advantages

-

High regioselectivity due to the concerted rearrangement mechanism.

-

Avoids harsh electrophilic conditions.

Hydroxylation of Allyl-Substituted Phenols

Post-alkylation hydroxylation offers a modular approach. A pre-installed allyl group on 6-methylphenol is oxidized to introduce the hydroxyl moiety.

Epoxidation-Hydrolysis Sequence

-

Epoxidation : Treat 2-allyl-6-methylphenol with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

-

Acid-Catalyzed Hydrolysis : The epoxide is hydrolyzed under acidic conditions (H₂SO₄, H₂O/THF) to yield the diol.

-

Selective Dehydration : Controlled dehydration with POCl₃/pyridine generates the allylic alcohol.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 78% |

| Hydrolysis | 0.5 M H₂SO₄, 50°C | 65% |

| Dehydration | POCl₃ (1.1 equiv), pyridine | 70% |

Oxidative Hydroxylation

Direct hydroxylation using OsO₄/N-methylmorpholine N-oxide (NMO) or Sharpless asymmetric conditions, though cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 45–55 | Moderate | Low | Moderate |

| Claisen Rearrangement | 60–70 | High | Medium | High |

| Epoxidation-Hydrolysis | 50–60 | High | High | Low |

Recommendations :

-

The Claisen rearrangement is preferred for laboratory-scale synthesis due to superior regiocontrol.

-

Industrial applications may favor Friedel-Crafts alkylation if cost and scalability outweigh yield penalties.

Q & A

Basic Question: What are the common synthetic routes for 2-(1-Hydroxy-2-propenyl)-6-methylphenol?

Answer:

Synthesis typically involves reflux-based condensation (e.g., Schiff base formation) or nucleophilic substitution to introduce hydroxy and propenyl groups. For example, analogous compounds like (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol are synthesized by reacting aldehydes with amines under reflux . Key parameters include solvent choice (e.g., methanol or chloroform), temperature control (60–80°C), and catalysts (e.g., sodium methoxide). Reaction optimization should prioritize yield (>70%) and purity (>95% via HPLC) .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Answer:

Structural validation employs:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths (e.g., C–O = ~1.36 Å) and torsion angles .

- NMR spectroscopy: 1H and 13C NMR identify proton environments (e.g., phenolic –OH at δ 9–11 ppm) and carbon hybridization .

- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) .

Advanced Question: How do reaction conditions influence competing pathways in its synthesis?

Answer:

Contradictory yield data often arise from:

- Solvent polarity: Polar solvents (e.g., DMSO) favor nucleophilic substitution, while non-polar solvents (toluene) stabilize intermediates in coupling reactions .

- Catalyst selection: Transition-metal catalysts (e.g., Au) promote carbocyclization, whereas Brønsted acids (HCl) accelerate protonation steps .

- Temperature gradients: Higher temperatures (>100°C) may degrade propenyl groups, reducing yields. Kinetic studies (e.g., TLC monitoring) are critical .

Advanced Question: How can tautomeric equilibria in this compound be analyzed?

Answer:

Tautomerism (e.g., keto-enol) is studied via:

- Dynamic NMR (DNMR): Observes proton exchange rates at varying temperatures .

- X-ray crystallography: Resolves tautomeric forms in solid-state (e.g., enol dominance in Schiff bases) .

- DFT calculations: Predicts energy differences (<5 kcal/mol) between tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .

Methodological Focus: How to resolve conflicting spectroscopic data for structural assignments?

Answer:

Contradictions between NMR and mass spectra often arise from:

- Isotopic interference: High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns (e.g., 79Br vs. 81Br in CI-MS) .

- Dynamic effects: Variable-temperature NMR clarifies exchange-broadened peaks (e.g., –OH protons) .

- Cross-validation: Compare crystallographic data (e.g., bond lengths from SC-XRD) with computed DFT geometries .

Advanced Question: What assays quantify its interaction with biological targets?

Answer:

Pharmacological potential is assessed via:

- Enzymatic inhibition assays: Measure IC50 values (e.g., COX-2 inhibition via fluorometric kits) .

- Surface plasmon resonance (SPR): Determines binding kinetics (ka/kd) for receptor-ligand interactions .

- Molecular docking: AutoDock Vina predicts binding poses (e.g., π-π stacking with aromatic residues) .

Methodological Focus: How to optimize stability under varying pH and temperature?

Answer:

- HPLC stability studies: Monitor degradation products (e.g., oxidation at 40°C, pH 7.4) over 72 hours .

- Accelerated aging tests: Use Arrhenius plots to extrapolate shelf-life (activation energy ~20 kcal/mol) .

- Protective excipients: Co-solvents (PEG-400) or antioxidants (BHT) reduce radical-mediated decomposition .

Advanced Question: What computational methods model its electronic properties?

Answer:

- Density functional theory (DFT): Calculates HOMO-LUMO gaps (e.g., 4.2 eV) and molecular electrostatic potentials (MEPs) .

- Molecular dynamics (MD): Simulates solvation effects (e.g., water vs. ethanol) on conformation .

- ADMET prediction: SwissADME estimates logP (2.1) and bioavailability (Lipinski’s rule compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.